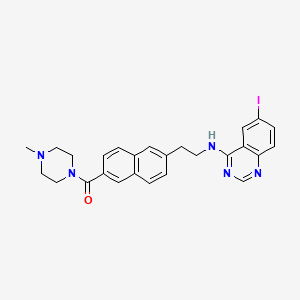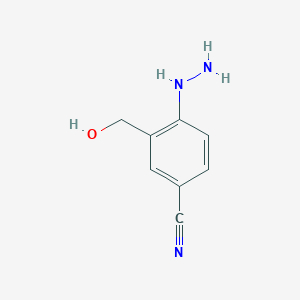
1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine is an organic compound with the molecular formula C8H9N3O It is characterized by the presence of a cyano group, a hydroxymethyl group, and a hydrazine moiety attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine typically involves the reaction of 4-cyano-2-(hydroxymethyl)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially using continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-Cyano-2-(carboxymethyl)phenyl)hydrazine.
Reduction: 1-(4-Amino-2-(hydroxymethyl)phenyl)hydrazine.
Substitution: Derivatives with different alkyl or acyl groups attached to the hydrazine moiety.
Applications De Recherche Scientifique
1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyano group may also participate in interactions with cellular components, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine: Contains a cyano group, hydroxymethyl group, and hydrazine moiety.
1-(4-Cyano-2-(hydroxymethyl)phenyl)amine: Similar structure but with an amine group instead of a hydrazine moiety.
1-(4-Cyano-2-(hydroxymethyl)phenyl)ethanol: Contains a hydroxymethyl group and cyano group but lacks the hydrazine moiety.
Uniqueness
This compound is unique due to the presence of both the hydrazine moiety and the cyano group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C8H9N3O |
|---|---|
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
4-hydrazinyl-3-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C8H9N3O/c9-4-6-1-2-8(11-10)7(3-6)5-12/h1-3,11-12H,5,10H2 |
Clé InChI |
UIASZAMCASUDTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)CO)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


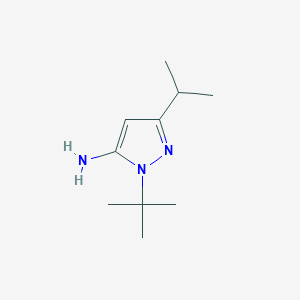
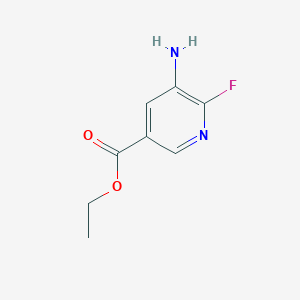
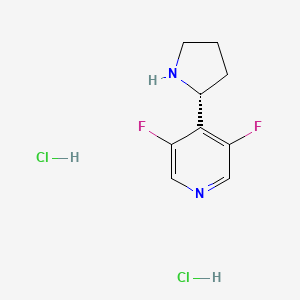
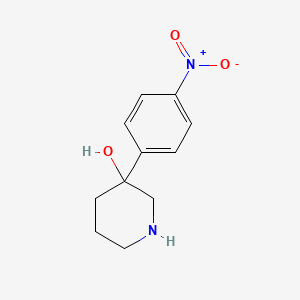
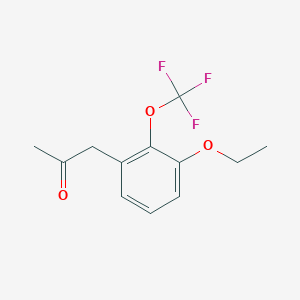
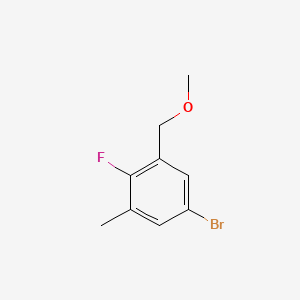
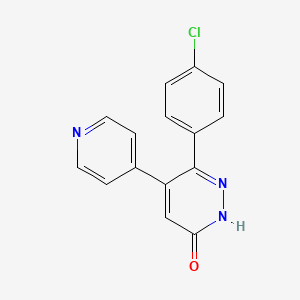
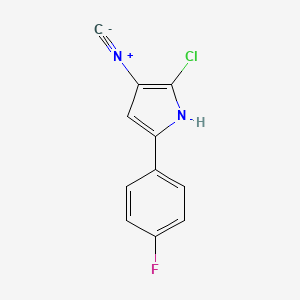

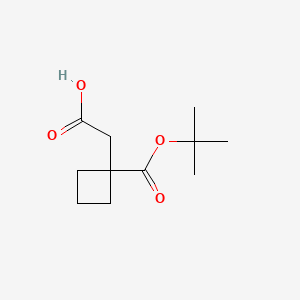
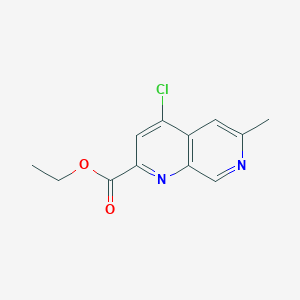
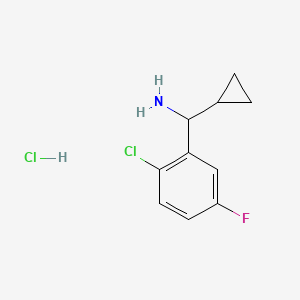
![(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B14037119.png)
